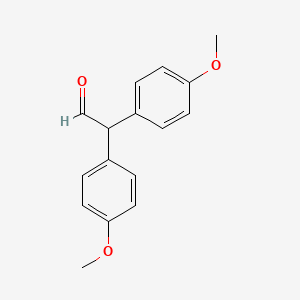

Bis(p-methoxyphenyl)acetaldehyde

Description

Significance of Aryl-Substituted Acetaldehydes in Modern Organic Synthesis

Aryl-substituted acetaldehydes are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of more complex molecules. Their inherent reactivity, stemming from the aldehyde functional group, allows for a variety of chemical transformations. The presence of one or more aryl groups, which are aromatic rings, can significantly influence the electronic properties and steric hindrance of the molecule, thereby guiding the course of chemical reactions.

In modern organic synthesis, these compounds are prized for their versatility. They can participate in a range of carbon-carbon bond-forming reactions, which are fundamental to building the carbon skeletons of larger molecules. For instance, they can act as electrophiles in reactions with nucleophiles, or, under certain conditions, the α-hydrogen atoms can be deprotonated to form enolates, which then act as nucleophiles.

The synthesis of 2-aryl acetaldehydes has been a focus of methodological development due to their utility in creating heterocyclic compounds, which are common motifs in pharmaceuticals and natural products. rsc.org However, the intrinsic reactivity and potential instability of simple 2-aryl acetaldehydes have presented challenges, making the development of efficient and mild synthetic methods an ongoing area of research. rsc.org

Historical Context and Initial Research on Bis(p-methoxyphenyl)acetaldehyde

While early research on simpler aryl acetaldehydes laid the groundwork, specific historical details on the initial synthesis and characterization of this compound are not extensively documented in readily available literature. However, the foundational chemistry that enables its synthesis has been well-established for decades. The presence of the two p-methoxyphenyl groups suggests that its synthesis would likely involve reactions that can form carbon-carbon bonds between these aromatic rings and a two-carbon aldehyde unit.

Early investigations into related compounds, such as those with a single p-methoxyphenyl group, provided insights into the reactivity of the methoxy-substituted aryl moiety. For example, the synthesis of p-methoxyphenylacetaldehyde has been described through methods like the acid-catalyzed hydrolysis of a precursor molecule. prepchem.com This type of reaction highlights the chemical manipulations possible on related structures.

Overview of Current Academic Research Trajectories and Challenges for the Compound

Current academic research involving this compound and its derivatives is multifaceted, touching upon areas from synthetic methodology to materials science. The compound itself, with its two electron-donating methoxy (B1213986) groups, can influence the electronic properties of molecules it is incorporated into.

One area of active investigation is the use of related structures in the synthesis of novel heterocyclic compounds. For instance, derivatives of this compound have been used in domino Knoevenagel–Michael reactions to produce complex molecules with potential biological activity. mdpi.com These reactions often benefit from the activating nature of the aryl groups.

Furthermore, the methoxyphenyl group is a common feature in molecules studied for their optical and electronic properties. Research on compounds containing the bis(p-methoxyphenyl)methylene unit, a core component of this compound, has explored their potential in materials for optoelectronic devices. researchgate.net

A significant challenge in working with this compound, as with many aldehydes, is managing its reactivity. Aldehydes can be prone to self-condensation (aldol reaction) or oxidation, which can lead to undesired side products. ncert.nic.in Therefore, a key focus of current research is the development of highly selective and controlled reactions that allow for the precise modification of the molecule without affecting the aldehyde group or other sensitive parts of the structure.

| Property | Value |

| CAS Number | 5032-08-6 |

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.29 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-11,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIHUMRBBHQCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis P Methoxyphenyl Acetaldehyde and Its Analogues

Emerging and Novel Synthetic Approaches to Bis(p-methoxyphenyl)acetaldehyde

Catalyst-Free and Green Chemistry Considerations (General, applicable)

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. In the context of synthesizing this compound and its analogues, green chemistry principles such as the use of non-toxic solvents, catalyst-free conditions, and energy-efficient methods are highly relevant.

Catalyst-free approaches are particularly attractive as they simplify purification procedures and reduce metal contamination in the final product. For instance, catalyst-free syntheses of related heterocyclic compounds have been successfully developed by reacting aldehydes with other substrates in water, which serves as a benign solvent. rsc.org Another innovative catalyst-free method involves the use of visible light to promote the cyclization of aldehydes, offering a mild and straightforward procedure that avoids pre-activation of the starting materials. nih.gov

A prime example of applying green chemistry to the synthesis of a complex analogue is the reaction of 4-methoxybenzaldehyde (B44291) with tetronic acid to form 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one). mdpi.com This process utilizes a Natural Deep Eutectic Solvent (NADES) composed of L-proline and glycerol, which acts as both the solvent and a biodegradable catalyst. mdpi.com The sustainability of this method is significantly enhanced by the use of microwave irradiation, which dramatically reduces reaction times and improves yields compared to conventional heating methods. mdpi.com The reusability of the NADES for several cycles further underscores the green credentials of this methodology. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Green Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 24 hours | 15 minutes |

| Yield | 59% | 83% |

| Solvent/Catalyst | L-proline/Glycerol NADES | L-proline/Glycerol NADES |

Data derived from the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one. mdpi.com

These examples, while not directly producing this compound, establish a clear precedent for applying green and catalyst-free principles to the synthesis of its structural class, starting from readily available p-anisaldehyde.

Strategic Incorporation into Multi-Step Syntheses

The this compound framework and its precursors are valuable building blocks in multi-step organic synthesis. Their strategic incorporation allows for the efficient construction of more complex and biologically significant molecules.

A classic method for synthesizing 2,2-diarylacetaldehydes is the pinacol (B44631) rearrangement of a corresponding 1,2-diol. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the precursor would be 1,2-bis(p-methoxyphenyl)ethan-1,2-diol. Under acidic conditions, protonation of a hydroxyl group followed by the loss of water generates a carbocation. A subsequent 1,2-aryl shift leads to the final aldehyde product. wikipedia.orglibretexts.org Studies on migratory aptitudes in pinacol rearrangements have shown that aromatic groups with para-alkoxy substituents, such as the p-methoxyphenyl group, are particularly prone to migration, facilitating this transformation. masterorganicchemistry.com

The utility of this aldehyde motif as a synthetic intermediate is demonstrated in the total synthesis of natural products. For example, (±)-2-(6-ethyl-2-(4-methoxyphenyl)-1, 3-dioxan-4-yl) acetaldehyde (B116499), an elaborated analogue, serves as an important intermediate in the synthetic route towards (±)-Cyanolide A. atlantis-press.com This highlights how the core structure can be embedded within a more complex system and carried through a synthetic sequence.

Furthermore, the related mono-aryl compound, (p-methoxyphenyl)acetaldehyde, is a known intermediate in the synthesis of various pharmaceuticals, fragrances, and flavoring agents, showcasing the industrial relevance of this class of aldehydes. lookchem.com The large-scale production of the insecticide Methoxychlor, or 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane, also relies on the condensation of anisole (B1667542) (a precursor to the p-methoxyphenyl group) with chloral. britannica.comnih.gov This industrial process underscores the strategic value of combining two p-methoxyphenyl units to build a specific molecular scaffold.

Chemical Reactivity and Transformation Pathways of Bis P Methoxyphenyl Acetaldehyde

Acid-Catalyzed Rearrangement Mechanisms

Based on a thorough review of scientific literature, there is no specific information available regarding the acid-catalyzed rearrangement of Bis(p-methoxyphenyl)acetaldehyde to form deoxybenzoin (B349326) analogues or other isomeric products under specific acidic conditions. The following subsections of the outline could not be addressed with scientifically verified findings:

Formation of Deoxybenzoin Analogues

Condensation and Derivatization Reactions

The condensation of this compound, particularly with amines to form enamines, is a documented and significant reaction pathway.

The synthesis of enamines from aldehydes and secondary amines is a fundamental condensation reaction in organic chemistry. makingmolecules.commasterorganicchemistry.comyoutube.com This reaction is typically acid-catalyzed and proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the enamine. masterorganicchemistry.comyoutube.com The process is reversible, and the removal of water is often necessary to drive the equilibrium toward the enamine product. masterorganicchemistry.com

Detailed research into the synthesis of novel organic semiconductors has provided specific examples of enamine formation using 2,2-bis(4-methoxyphenyl)acetaldehyde as the aldehyde component. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.gov In this research, the goal was to synthesize a series of new biphenyl-based enamine molecules for potential use as hole-transporting materials in electronic devices. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org

The general approach involved a one-step condensation reaction catalyzed by camphorsulfonic acid (CSA). researchgate.net The reactivity of 2,2-bis(4-methoxyphenyl)acetaldehyde was noted to be potentially slightly lower than that of diphenylacetaldehyde, an effect attributed to the strong electron-donating methoxy (B1213986) groups on the phenyl rings. researchgate.net However, the study also observed that reaction outcomes were significantly influenced by the choice of solvent and the structure of the amine. researchgate.net

For instance, the condensation of 2,2-bis(4-methoxyphenyl)acetaldehyde with 4,4'-oxydianiline (B41483) proceeded successfully in toluene (B28343) to yield the desired enamine. researchgate.net In contrast, attempts to react the same aldehyde with o-tolidine (B45760) or 4,4'-methylenedianiline (B154101) in toluene were unsuccessful. researchgate.net Changing the solvent to tetrahydrofuran (B95107) (THF) enabled the synthesis of the enamine from o-tolidine, but the reaction with 4,4'-methylenedianiline still failed to produce the intended product. researchgate.net These findings highlight the critical role of reaction conditions and substrate structure in the successful synthesis of enamines from this specific aldehyde.

The table below summarizes the attempted condensation reactions between 2,2-bis(4-methoxyphenyl)acetaldehyde and various aromatic diamines as documented in the research. researchgate.net

| Amine Reactant | Solvent | Catalyst | Outcome |

|---|---|---|---|

| 4,4'-Oxydianiline | Toluene | CSA | Successful enamine formation. |

| o-Tolidine | Toluene | CSA | Unsuccessful. |

| o-Tolidine | THF | CSA | Successful enamine formation. |

| 4,4'-Methylenedianiline | Toluene | CSA | Unsuccessful. |

| 4,4'-Methylenedianiline | THF | CSA | Unsuccessful. |

| m-Tolidine | Not Specified | CSA | Did not yield desired product. |

| 3,3',5,5'-Tetramethylbenzidine | Not Specified | CSA | Did not yield desired product. |

| o-Dianisidine (3,3'-Dimethoxybiphenyl-4,4'-diamine) | Not Specified | CSA | Did not yield desired product. |

Enamine Synthesis via Condensation with Amines

Role of Acid Catalysts in Enamine Formation (e.g., Camphor Sulfonic Acid)

The formation of enamines from aldehydes and secondary amines is a fundamental transformation in organic synthesis. This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the amine. wikipedia.org The subsequent steps involve proton transfer and the elimination of a water molecule to yield the enamine. wikipedia.org

Camphor sulfonic acid (CSA) is an effective organocatalyst for such transformations, facilitating reactions under relatively mild conditions. rsc.orgresearchgate.net Research has shown that CSA can catalyze the one-step condensation of 2,2-bis(4-methoxyphenyl)acetaldehyde with various aromatic diamines to produce biphenyl-based enamines. nih.gov The success of these syntheses can, however, be dependent on the solvent system employed. For instance, the condensation of 2,2-bis(4-methoxyphenyl)acetaldehyde with o-tolidine was unsuccessful in toluene but proceeded when the solvent was changed to tetrahydrofuran (THF). nih.gov Similarly, the reaction with 4,4'-methylenedianiline to form the desired enamine required THF as the solvent instead of toluene. nih.gov

The catalytic role of CSA extends to a variety of other reactions involving aldehydes and amines, such as the synthesis of quinolines and Mannich-type reactions, underscoring its utility in promoting the formation of iminium intermediates which are precursors to many complex molecules. rsc.orgresearchgate.net

Table 1: Solvent Effects on CSA-Catalyzed Enamine Synthesis with this compound

| Aromatic Diamine | Solvent | Outcome | Reference |

|---|---|---|---|

| o-Tolidine | Toluene | Unsuccessful | nih.gov |

| o-Tolidine | THF | Successful | nih.gov |

| 4,4'-Methylenedianiline | Toluene | Unsuccessful | nih.gov |

| 4,4'-Methylenedianiline | THF | Successful | nih.gov |

| 4,4'-Oxydianiline | Toluene | Successful | nih.gov |

Reactivity of the Acetaldehyde (B116499) Carbonyl Group in Condensations

The carbonyl group of this compound is the primary site of its reactivity in condensation reactions. This reactivity allows for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. libretexts.org The aldehyde can participate in reactions such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. For example, a domino Knoevenagel–Michael reaction of 4-methoxybenzaldehyde (B44291) (a related aromatic aldehyde) with tetronic acid has been used to synthesize bis-tetronic acid derivatives. mdpi.com

In the context of enamine synthesis, the carbonyl group's electrophilicity is key. nih.gov It has been observed that the reactivity of 2,2-bis(4-methoxyphenyl)acetaldehyde is slightly lower than that of diphenylacetaldehyde. nih.gov This reduced reactivity is attributed to the electron-donating nature of the p-methoxy groups on the phenyl rings. However, this electronic effect on the carbonyl group's reactivity is considered mild because the carbonyl group is not directly conjugated with the aromatic system. nih.gov

Analogous Carbonyl Reactivity in Aldol (B89426) Condensations (General Aldehydes)

To understand the reactivity of this compound, it is useful to consider the analogous reactivity of general aldehydes in aldol condensations. The aldol reaction is a dimerization of two aldehydes or ketones to form a β-hydroxy carbonyl compound. libretexts.org This reaction can be catalyzed by either acid or base. patsnap.comwikipedia.org

Aldol Addition: One molecule of the aldehyde is converted into a nucleophilic enolate (under basic conditions) or an enol (under acidic conditions). libretexts.orgpatsnap.com This nucleophile then attacks the electrophilic carbonyl carbon of a second aldehyde molecule. libretexts.org

Dehydration (Condensation): The resulting β-hydroxy aldehyde (the "aldol" product) can then undergo dehydration, typically upon heating, to form an α,β-unsaturated carbonyl compound. patsnap.comwikipedia.org This final product is stabilized by the conjugation of the double bond with the carbonyl group, which often makes the dehydration step thermodynamically favorable. patsnap.com

The position of the equilibrium in the initial aldol addition depends on the structure of the substrate, with sterically hindered aldehydes favoring the reactants. libretexts.org When the condensation occurs between two different carbonyl compounds, it is termed a crossed aldol condensation. byjus.com A specific type, the Claisen-Schmidt reaction, involves the condensation of an aldehyde with a ketone. libretexts.orglibretexts.org

Kabachnik–Fields Reaction and Related Phosphorus Chemistry

The Kabachnik–Fields reaction is a three-component reaction that condenses an aldehyde, an amine, and a hydrophosphoryl compound (like a dialkyl phosphite) to form an α-aminophosphonate. nih.govorganic-chemistry.orgnih.gov This reaction is of significant interest due to the biological activities of its products. researchgate.net Given its aldehyde functional group, this compound is a potential substrate for this transformation.

The mechanism of the Kabachnik–Fields reaction can proceed via two main pathways. nih.govresearchgate.net

Imine Pathway: The aldehyde and amine first react to form an imine (a Schiff base), which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite (B83602). nih.gov

α-Hydroxyphosphonate Pathway: The aldehyde reacts with the dialkyl phosphite to form an α-hydroxyphosphonate intermediate, which then undergoes nucleophilic substitution by the amine to give the final product. nih.gov

The reaction can be promoted by various catalysts, and in some cases, can proceed without a catalyst, particularly under microwave conditions. nih.govnih.gov Numerous catalysts have been developed to improve the efficiency and selectivity of the Kabachnik-Fields reaction, including Lewis acids like magnesium perchlorate (B79767) and zirconium-based complexes. acs.orgrsc.orgrsc.org Studies on substituted benzaldehydes have shown that a variety of functional groups are tolerated in this reaction. rsc.orgmdpi.com For example, 4-methoxybenzaldehyde has been successfully used in magnesium perchlorate-catalyzed Kabachnik-Fields reactions. acs.org

Table 2: Examples of Catalysts Used in the Kabachnik–Fields Reaction with Aromatic Aldehydes

| Aldehyde | Catalyst System | Key Feature | Reference(s) |

|---|---|---|---|

| Aromatic Aldehydes | Magnesium Perchlorate (Mg(ClO₄)₂) | Efficient under solvent-free conditions | acs.org |

| Aryl Aldehydes | Zirconium-based complex | Asymmetric synthesis, high enantioselectivity | rsc.orgrsc.org |

| Benzaldehyde Derivatives | Cerium Chloride / Cerium Oxide | Mild, solvent-free conditions | mdpi.com |

| Aromatic Aldehydes | Dehydroascorbic acid-capped magnetite nanoparticles | Nanocatalyst application | mdpi.com |

Influence of Aromatic Substituents on Reaction Kinetics and Selectivity

The two p-methoxyphenyl groups in this compound exert a notable electronic influence on its reactivity. The methoxy group (-OCH₃) is an electron-donating group due to its resonance effect, which increases the electron density of the aromatic ring.

This electronic effect has several consequences:

Reactivity of the Carbonyl Group: As mentioned, the electron-donating p-methoxy groups slightly decrease the reactivity of the aldehyde's carbonyl group compared to an unsubstituted analogue like diphenylacetaldehyde. nih.gov This is because the electron-donating groups can indirectly reduce the electrophilicity of the carbonyl carbon. However, since the carbonyl group is separated from the rings by a methylene bridge, this effect is attenuated. nih.gov

Reactivity of the Amine Partner: In condensation reactions, the electronic nature of the reacting partner is also crucial. For instance, in the synthesis of enamines, an aromatic diamine with stronger electron-donating groups exhibits increased reactivity, leading to higher product yields. nih.gov Conversely, in Kabachnik-Fields reactions, aromatic amines bearing electron-withdrawing substituents often require longer reaction times or heating to achieve good conversion. acs.org

Reaction Selectivity: In asymmetric catalysis, the electronic properties of substituents can be critical for achieving high selectivity. In zirconium-catalyzed asymmetric Kabachnik-Fields reactions, both electron-rich and electron-poor substituted benzaldehydes are generally well-tolerated, leading to high yields and enantiomeric excess, although optimization of conditions may be necessary for specific substrates. rsc.org The p-methoxyphenyl (PMP) group is also widely utilized as a stable and easily removable protecting group for amines in organic synthesis, a function that relies on its specific electronic properties. researchgate.nettcichemicals.com

Advanced Spectroscopic Characterization in Research of Bis P Methoxyphenyl Acetaldehyde

X-ray Crystallography for Solid-State Molecular Architecture (for related compounds, demonstrating utility for structural confirmation)

While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of atoms in the crystal lattice.

For bis(p-methoxyphenyl)acetaldehyde, a successful crystallographic analysis would provide unambiguous confirmation of:

The bond lengths and angles within the molecule.

The conformation of the two p-methoxyphenyl groups relative to each other.

The packing of the molecules in the crystal lattice.

The presence of any intermolecular interactions, such as C-H···O hydrogen bonds.

This information is crucial for understanding the solid-state properties of the compound and can provide insights into its reactivity and potential applications.

Applications of Bis P Methoxyphenyl Acetaldehyde in Advanced Organic Synthesis and Materials Science Research

Precursor for Organic Electronic Materials

The core structure of bis(p-methoxyphenyl)acetaldehyde is highly relevant to the design of organic electronic materials, particularly those requiring electron-rich, three-dimensional, and photochemically stable components. The two methoxyphenyl groups can confer desirable electronic properties, such as hole-transporting capabilities, and influence the morphology and stability of thin films used in electronic devices.

Synthesis of Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

Perovskite solar cells (PSCs) represent a major advancement in photovoltaic technology, and their efficiency and stability are critically dependent on the hole-transporting material (HTM) layer. nih.govacs.org This layer facilitates the efficient extraction of positively charged holes from the perovskite absorber layer to the electrode. acs.org The bis(p-methoxyphenyl)amine unit is a common feature in many high-performance HTMs due to its excellent electron-donating and charge-carrying properties.

The development of advanced HTMs often focuses on creating rigid, three-dimensional molecular structures to prevent aggregation and ensure uniform film formation. nih.gov Fluorene-based and spiro-fused cores, such as spirobifluorene and spiroindane, are highly sought after for this purpose. The benchmark HTM, spiro-OMeTAD, features a spirobifluorene core and N,N-di-p-methoxyphenyl-amine (DMPA) end groups. nih.gov

This compound serves as a potential precursor for constructing the gem-diaryl-substituted carbon center that is characteristic of these complex architectures. Through multi-step synthetic sequences, the aldehyde functionality can be chemically transformed and utilized in cyclization reactions to build the foundational skeletons of fluorene (B118485) or indane. For example, the (p-MeO-Ph)2-CH- unit within the aldehyde can, in principle, be elaborated into the C9 position of a 9,9-diarylfluorene core, a critical component in many modern HTMs.

The performance of an HTM in a perovskite solar cell is intrinsically linked to its molecular structure. Key parameters include the highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming properties.

Energy Level Alignment: The HOMO level of the HTM must be properly aligned with the valence band of the perovskite material to ensure efficient hole extraction with minimal energy loss. The electron-donating methoxy (B1213986) groups in the this compound-derived moiety help to raise the HOMO energy level, a crucial aspect of HTM design.

Hole Mobility: The ability of charges to move through the HTM layer is paramount. Research on bis(4-methoxyphenyl)amine-based HTMs has shown that modifying the electronic properties of different parts of the molecule can significantly enhance hole mobility. rsc.org The rigid, propeller-like arrangement of the two phenyl groups from the acetaldehyde (B116499) precursor can help to facilitate intermolecular charge hopping.

Stability and Morphology: The bulky, non-planar structure imparted by the bis(p-methoxyphenyl)methyl group can prevent the close packing and crystallization of HTM molecules. This leads to the formation of smooth, amorphous films, which are essential for good device performance and longevity. nih.gov Furthermore, the hydrophobicity of this group can help protect the underlying perovskite layer from moisture degradation. nih.gov

A summary of how structural features of related HTMs influence performance is presented below.

| Structural Feature | Influence on Performance | Research Finding |

| Electron-Donating Groups (e.g., Methoxy) | Modulates HOMO energy level for better alignment with perovskite; enhances solubility. | Adjusting the electron-deficiency of π-bridge units in bis(4-methoxyphenyl)amine-based HTMs is an efficient approach to control properties. rsc.org |

| Rigid Spiro or Fluorene Core | Prevents molecular aggregation, ensures amorphous film formation, and enhances thermal stability. | Spiro-OMeTAD, with its spirobifluorene core, is a widely used HTM but suffers from low conductivity in its pristine form. nih.gov |

| Three-Dimensional Structure | Improves solubility and promotes the formation of uniform, high-quality thin films. | Composite HTMs can demonstrate uniform coverage over the perovskite layer, which is crucial for device function. nih.gov |

Design and Synthesis of Other Organic Semiconductor Building Blocks

Beyond HTMs for perovskite solar cells, the this compound scaffold is a valuable building block for a wider range of organic semiconductors. The aldehyde group is a versatile chemical handle that can be transformed into numerous other functionalities. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds to form extended π-conjugated systems or be converted into an alcohol, amine, or alkene. This versatility allows for its incorporation into various molecular designs for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. A related compound, 2,2-bis(4-hydroxyphenyl)acetaldehyde, is noted for its wide use in the synthesis of pharmaceuticals, dyes, and polymers, highlighting the synthetic utility of this class of molecules. guidechem.com

Role in Complex Molecule Construction

In the realm of synthetic organic chemistry, the construction of complex molecular frameworks with high precision is a central goal. Aldehydes are cornerstone functional groups for achieving this, and this compound is no exception, offering a gateway to sterically hindered and electronically rich structures.

Intermediate in the Formation of Carbon-Carbon Bonds in Advanced Synthetic Sequences

The formation of carbon-carbon (C-C) bonds is the foundation of organic synthesis. The aldehyde group in this compound is an electrophilic center, making it highly reactive toward a variety of carbon-based nucleophiles. This reactivity allows it to serve as a key intermediate in advanced synthetic sequences for building molecular complexity.

Classic C-C bond-forming reactions where this aldehyde could be employed include:

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, introducing a new vinyl group.

Grignard and Organolithium Addition: Addition of organometallic reagents to the aldehyde to form a secondary alcohol, adding a new alkyl, aryl, or vinyl substituent.

Aldol (B89426) Condensation: Reaction with an enolate to form a β-hydroxy aldehyde or, after dehydration, an α,β-unsaturated aldehyde, thereby elongating the carbon chain.

Cyanohydrin Formation: Addition of cyanide to form a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an α-hydroxy amine.

Through these and other modern coupling reactions, this compound can be used to construct intricate molecular architectures where the bis(p-methoxyphenyl)methyl group is strategically positioned to control the molecule's final properties, be it for medicinal chemistry, materials science, or other specialized applications.

Contribution to the Synthesis of Diverse Heterocyclic Systems

This compound, a versatile difunctional aldehyde, serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring two electron-rich methoxy-substituted phenyl rings, influences the reactivity and properties of the resulting heterocyclic systems. This section explores its application in the construction of various nitrogen, oxygen, and sulfur-containing heterocycles through established synthetic methodologies.

The reactivity of the aldehyde functional group, coupled with the electronic effects of the two p-methoxyphenyl substituents, allows for its participation in a variety of cyclization and multicomponent reactions. These reactions provide efficient routes to complex molecular architectures that are of significant interest in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles, leading to the formation of diverse heterocyclic scaffolds.

Pyridazines: The reaction of 1,2-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and effective method for the synthesis of pyridazine (B1198779) rings. This compound, upon oxidation to the corresponding 1,2-diketone, can react with hydrazine hydrate (B1144303) or its derivatives to yield 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives. These compounds have been investigated for their potential biological activities, including the inhibition of interleukin-1 beta (IL-1β) production. nih.gov

Pyrimidines: In a similar vein, condensation of this compound with urea (B33335) or thiourea (B124793) and an active methylene compound can be employed in Biginelli-type reactions to afford dihydropyrimidinones or their thio-analogs. These heterocyclic cores are prevalent in a multitude of biologically active molecules.

Quinolines: The Povarov reaction, a [4+2] cycloaddition between an aniline (B41778), an aldehyde, and an activated alkene, offers a powerful tool for the synthesis of substituted quinolines. This compound can serve as the aldehyde component in this reaction, reacting with an aniline and a suitable dienophile to produce highly substituted tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines. This methodology provides access to complex quinoline (B57606) scaffolds with potential applications in medicinal chemistry. rsc.org

Isoxazoles: The reaction of aldehydes with hydroxylamine (B1172632) hydrochloride is a fundamental method for the synthesis of oximes, which can then undergo further reactions to form isoxazoles. nih.govorganic-chemistry.org Specifically, this compound can react with hydroxylamine to form the corresponding oxime. This intermediate can then undergo cyclization, often in the presence of a suitable reagent to introduce the remaining carbon atoms of the ring, to yield 3,5-disubstituted isoxazoles bearing the bis(p-methoxyphenyl)methyl moiety. wpmucdn.comnih.govresearchgate.net

| Heterocyclic System | General Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Pyridazines | Condensation | This compound (after oxidation), Hydrazine hydrate | Formation of a six-membered ring with two adjacent nitrogen atoms. |

| Pyrimidines | Biginelli-type Reaction | This compound, Urea/Thiourea, Active methylene compound | Multicomponent reaction leading to dihydropyrimidinones. |

| Quinolines | Povarov Reaction | This compound, Aniline, Activated alkene | [4+2] cycloaddition for the synthesis of tetrahydroquinolines. |

| Isoxazoles | Condensation/Cyclization | This compound, Hydroxylamine | Formation of a five-membered ring containing nitrogen and oxygen. |

Synthesis of Oxygen-Containing Heterocycles

The electrophilic nature of the aldehyde group in this compound also allows for its participation in reactions leading to oxygen-containing heterocycles.

Bis-Tetronic Acids: A notable application is the domino Knoevenagel–Michael reaction with tetronic acid. This reaction, which can be efficiently promoted by microwave irradiation in the presence of a natural deep eutectic solvent (NADES) like L-proline/glycerol, leads to the formation of 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one). mdpi.com This process is highly atom-economical and environmentally friendly.

| Heterocyclic System | General Reaction Type | Reactants | Reaction Conditions | Yield |

|---|---|---|---|---|

| Bis-Tetronic Acid | Domino Knoevenagel–Michael Reaction | This compound, Tetronic Acid | L-proline/glycerol (NADES), Microwave irradiation | High |

Synthesis of Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles, which are important scaffolds in various areas of chemical research.

Thiophenes: The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netorganic-chemistry.orgwikipedia.orgarkat-usa.org In this reaction, an aldehyde or ketone is condensed with an α-cyanoester and elemental sulfur in the presence of a base. This compound can be utilized as the aldehyde component, leading to the formation of thiophenes bearing the bulky and electron-rich bis(p-methoxyphenyl)methyl substituent at a key position. This approach allows for the rapid construction of complex thiophene (B33073) derivatives. organic-chemistry.org

| Heterocyclic System | General Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Thiophenes | Gewald Reaction | This compound, α-Cyanoester, Elemental Sulfur, Base | Multicomponent reaction for the synthesis of 2-aminothiophenes. |

Future Research Directions and Emerging Trends for Bis P Methoxyphenyl Acetaldehyde

Exploration of Asymmetric Catalytic Transformations

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. For a prochiral molecule like bis(p-methoxyphenyl)acetaldehyde, the development of asymmetric catalytic transformations to access enantiomerically pure forms represents a significant and valuable research frontier.

Future work will likely focus on the application of novel chiral catalysts to control the stereochemistry of reactions involving the aldehyde functional group. nih.gov This includes the design of reactions that create a new stereocenter at the alpha-position. For instance, the use of chiral N-heterocyclic carbene (NHC) catalysts could enable highly enantioselective additions to the aldehyde. ntu.edu.sg Similarly, palladium-catalyzed alpha-arylation or allylation reactions, guided by specifically designed chiral ligands, could yield complex chiral structures with high precision. nih.govrsc.org

Another promising area is the use of chiral catalysts to control reactions where no new permanent stereocenter is formed but where stereochemistry is crucial for the reaction's success, such as in macrocyclization reactions. nih.gov Research into iridium-catalyzed enantioselective reactions, which have shown success for other aromatic substrates, could be adapted for transformations of this compound, offering new pathways to valuable, optically active compounds. acs.org

Table 1: Potential Asymmetric Catalytic Strategies

| Catalytic Strategy | Catalyst Type | Potential Transformation | Desired Outcome |

|---|---|---|---|

| Asymmetric Aldol (B89426) Addition | Chiral N-Heterocyclic Carbene (NHC) | Reaction with nucleophiles | Enantiomerically enriched alcohol derivatives |

| α-Arylation/Allylation | Chiral Palladium Complexes | Substitution at the α-carbon | α-chiral aldehyde derivatives nih.govrsc.org |

| Asymmetric Reduction | Chiral Borane Reagents/Catalysts | Reduction of the aldehyde | Enantiomerically pure 2,2-bis(p-methoxyphenyl)ethanol |

Development of Biosynthetic Pathways and Biomimetic Transformations

Harnessing the power of nature through biosynthetic and biomimetic approaches offers a sustainable and highly selective alternative to traditional chemical synthesis. Future research is expected to explore the development of enzymatic and bio-inspired routes to this compound.

The development of biosynthetic pathways could involve engineering microorganisms to produce the target molecule from simple precursors. This could be achieved by identifying or evolving enzymes capable of catalyzing the key bond-forming steps. For example, enzymes like alcohol dehydrogenases or aldehyde oxidoreductases could be employed for the final oxidation step from a corresponding alcohol precursor. nih.govmdpi.com The enzymatic production of acetaldehyde (B116499) from ethanol (B145695) is a well-established process, and similar principles could be applied to more complex structures. digitellinc.com Researchers could also explore the use of carboxylic acid reductases (CARs) which can convert corresponding carboxylic acids into aldehydes. nih.gov

Biomimetic synthesis, which mimics biological reactions, provides another powerful strategy. wikipedia.org This could involve designing a cascade reaction that assembles the this compound skeleton in a single pot, inspired by how natural products are formed. adelaide.edu.au For example, a biomimetic approach might employ a tandem reaction sequence, such as a Suzuki-coupling followed by an electrocyclization, to construct the core structure efficiently. researchgate.net These methods often proceed under mild conditions and can offer unique selectivity.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound, a deep understanding of the reaction mechanism, kinetics, and potential side reactions is crucial. Advanced in situ spectroscopic techniques are emerging as indispensable tools for real-time reaction monitoring, providing insights that are impossible to obtain through traditional offline analysis.

Future syntheses of this compound, which may involve organometallic reagents (like Grignard reagents) or oxidation steps, would greatly benefit from this approach. mt.comhzdr.de Techniques such as in situ Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to track the concentration of reactants, products, and key intermediates in real-time without disturbing the reaction. acs.orgacs.org This is particularly valuable for moisture- and air-sensitive reactions, like those involving Grignard reagents, where sampling is difficult. acs.org

By monitoring the reaction as it happens, chemists can accurately determine the reaction endpoint, identify the formation of transient intermediates, and understand the influence of process parameters like temperature and reagent addition rate. acs.orgresearchgate.net This detailed understanding enables better process control, improves yield and selectivity, and enhances safety. The application of these monitoring techniques is not limited to solution-phase chemistry; they are also being developed for monitoring mechanochemical and electrochemical reactions. nih.govrsc.orgirb.hrresearchgate.net

Table 2: Comparison of In Situ Monitoring Techniques

| Technique | Information Gained | Applicability to this compound Synthesis | References |

|---|---|---|---|

| Raman Spectroscopy | Vibrational modes, quantitative concentration of species, real-time kinetics, mechanism elucidation. | Monitoring Grignard reagent formation/consumption, transmetalation with MnCl₂, tracking oxidation progress. | acs.orgacs.org |

| FTIR Spectroscopy | Functional group analysis, concentration of reactants and products, detection of intermediates. | Monitoring the disappearance of starting materials and the appearance of the aldehyde carbonyl group. | mt.com |

| UV-Visible Spectrophotometry | Concentration of chromophoric species, reaction kinetics. | Monitoring reactions involving colored intermediates or products, such as in certain electrochemical oxidation processes. | nih.govrsc.org |

| NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts, reaction progress. | Monitoring the conversion of starting materials in sealed reaction tubes, especially for slower reactions. | researchgate.net |

Integration with Machine Learning and AI for Predictive Synthesis and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. For this compound, AI offers a powerful approach to accelerate its synthesis and explore its reactivity.

Q & A

Q. What are the common synthetic routes for preparing Bis(p-methoxyphenyl)acetaldehyde, and how can reaction conditions be optimized?

this compound can be synthesized via Williamson ether synthesis or Mannich reactions , leveraging the reactivity of its aldehyde and methoxy groups. For example:

- Mannich Reaction : Reacting p-methoxy-substituted aldehydes with secondary amines and formaldehyde under controlled pH (7–9) yields acetylenic intermediates, which can cyclize to form heterocyclic derivatives .

- Optimization : Use factorial design to systematically vary parameters like temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor yields via HPLC and validate purity with melting point analysis .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Spectroscopic Methods :

- NMR : ¹H/¹³C NMR for structural elucidation (e.g., aldehyde proton at δ 9.5–10.5 ppm, methoxy groups at δ 3.7–3.9 ppm).

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Storage : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation.

- Reaction Stability : Conduct accelerated degradation studies by exposing the compound to varying pH (2–12), temperatures (25–80°C), and light. Use GC-MS to identify degradation products (e.g., oxidation to carboxylic acids or dimerization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes involving this compound?

- Multi-Technique Validation : Cross-reference NMR data with computational tools (e.g., DFT calculations for predicted chemical shifts) .

- Isolation of Byproducts : Use preparative TLC or column chromatography to isolate side products. Characterize via X-ray crystallography to confirm stereochemical anomalies .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in aldehyde groups) to trace reaction pathways and identify intermediates .

Q. What experimental design strategies are recommended for optimizing catalytic asymmetric reactions involving this compound?

Q. How can theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

- Hammett Analysis : Correlate substituent effects (σ values of p-methoxy groups) on reaction rates to predict nucleophilic/electrophilic behavior .

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic attack or redox activity. Compare with experimental voltammetry data .

Q. What emerging applications exist for this compound in materials science or medicinal chemistry?

- Heterocyclic Synthesis : Use as a precursor for benzoxazoles (antimicrobial agents) via cyclocondensation with o-aminophenol .

- AI-Driven Discovery : Train machine learning models on reaction databases (e.g., Reaxys) to predict novel derivatives with enhanced bioactivity or photophysical properties .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Error Analysis : Compare computational parameters (e.g., basis sets, solvation models) with experimental conditions. Re-run simulations using COSMO-RS for solvent effects .

- Collaborative Validation : Replicate experiments in independent labs using standardized protocols (e.g., USP guidelines for reagent purity) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.